3-(4-Isobutylphenyl)propanoic acid

描述

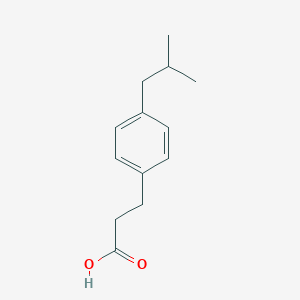

3-(4-Isobutylphenyl)propanoic acid, commonly known as ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID). It is primarily employed to reduce inflammation, alleviate pain, and lower fever. The compound’s molecular formula is C13H18O2, and it has a molecular weight of 206.28 g/mol . It is characterized by a white to pale beige solid appearance and has a melting point of 63-66°C .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isobutylphenyl)propanoic acid typically involves a multi-step process starting from isobutylbenzene. The key steps include:

Friedel-Crafts Acylation: Isobutylbenzene reacts with acetic anhydride in the presence of aluminum chloride (AlCl3) to form p-isobutylacetophenone.

Reduction: The ketone group in p-isobutylacetophenone is reduced to an alcohol using sodium borohydride (NaBH4).

Chloride Substitution: The alcohol is then converted to a chloride using thionyl chloride (SOCl2).

Industrial Production Methods: The industrial synthesis of this compound has been optimized to reduce the number of steps and minimize waste. One notable method developed by the BHC Company involves the use of anhydrous hydrogen fluoride (HF) as both a catalyst and solvent, significantly reducing the environmental impact by generating only one molecule of water as a byproduct .

化学反应分析

Types of Reactions: 3-(4-Isobutylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products:

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in substituted aromatic compounds.

科学研究应用

Chemical Overview

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- CAS Number : 65322-85-2

Scientific Research Applications

3-(4-Isobutylphenyl)propanoic acid is utilized in diverse scientific research areas:

Medicinal Applications

- Pain Relief : Ibuprofen is extensively used for managing mild to moderate pain such as headaches, dental pain, and menstrual cramps.

- Anti-inflammatory Effects : It is effective in treating inflammatory conditions like arthritis and other musculoskeletal disorders.

- Fever Reduction : Ibuprofen is commonly prescribed to reduce fever in adults and children.

Biological Research

- Cellular Mechanisms : Studies have shown that ibuprofen inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways .

- Gene Expression Studies : Research has explored how ibuprofen influences gene expression related to inflammatory responses and cellular signaling pathways.

Industrial Chemistry

- Pharmaceutical Development : Ibuprofen serves as a model compound for the synthesis of NSAIDs and plays a role in the development of new pharmaceutical formulations .

- Synthesis Pathways : Continuous production methods have been developed for ibuprofen, enhancing efficiency in pharmaceutical manufacturing .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal | Pain relief, anti-inflammatory, fever reduction |

| Biological Research | Inhibition of COX enzymes, effects on gene expression |

| Industrial Chemistry | Pharmaceutical formulation development, synthesis pathways |

Table 2: Synthesis Methods

| Synthesis Step | Description |

|---|---|

| Friedel-Crafts Acylation | Reaction of isobutylbenzene with acetic anhydride using AlCl3 as a catalyst |

| Reduction | Conversion of ketone to alcohol using NaBH4 |

| Chloride Substitution | Conversion of alcohol to chloride using SOCl2 |

| Grignard Reaction | Formation of Grignard reagent followed by reaction with CO2 |

Case Study 1: Efficacy in Pain Management

A clinical trial demonstrated that ibuprofen effectively reduced pain intensity in patients following dental surgery. Patients reported significant pain relief within one hour post-administration, highlighting its rapid action compared to placebo treatments.

Case Study 2: Inhibition of Inflammatory Pathways

Research published in the Journal of Inflammation illustrated that ibuprofen significantly decreased pro-inflammatory cytokine levels in animal models of arthritis. This study provided insights into its mechanism of action at the molecular level, confirming its role as an effective anti-inflammatory agent.

作用机制

The primary mechanism of action of 3-(4-Isobutylphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, the compound reduces the production of prostaglandins, which are responsible for pain, inflammation, and fever . This inhibition leads to the alleviation of symptoms associated with various inflammatory conditions .

相似化合物的比较

Naproxen: Another NSAID with a similar mechanism of action but a longer half-life.

Ketoprofen: Similar to ibuprofen but with additional anti-bradykinin activity.

Aspirin: An older NSAID that irreversibly inhibits COX enzymes.

Uniqueness: 3-(4-Isobutylphenyl)propanoic acid is unique due to its balanced efficacy and safety profile, making it one of the most widely used over-the-counter NSAIDs. Its relatively short half-life allows for flexible dosing schedules, and it has a lower risk of gastrointestinal side effects compared to aspirin .

生物活性

3-(4-Isobutylphenyl)propanoic acid, commonly known as ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity. This article delves into its biochemical properties, molecular mechanisms, pharmacological effects, and applications in scientific research.

This compound is synthesized through several chemical processes. The standard synthetic route involves:

- Friedel-Crafts Acylation : Isobutylbenzene reacts with acetic anhydride in the presence of aluminum chloride to form p-isobutylacetophenone.

- Reduction : The ketone group is reduced to an alcohol using sodium borohydride (NaBH4).

- Chloride Substitution : The alcohol is converted to a chloride using thionyl chloride (SOCl2).

- Grignard Reaction : The chloride undergoes a Grignard reaction with magnesium in dry ether, followed by reaction with carbon dioxide to yield the final product.

This compound has a CAS number of 65322-85-2 and is recognized for its role in pain relief and anti-inflammatory activities .

Enzyme Inhibition

This compound primarily functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain. Studies have shown that this compound exhibits dual inhibition of COX-1 and COX-2 enzymes:

- COX-1 Inhibition : Approximate IC50 values around 29 μM.

- COX-2 Inhibition : Varies based on substrate; more potent when anandamide is used as a substrate with IC50 values around 6 μM .

Radical Scavenging Activity

Research indicates that ibuprofen can act as a hydroxyl radical scavenger. A study utilizing electron paramagnetic resonance (EPR) spectroscopy demonstrated that ibuprofen reduced the signal intensity of hydroxyl radical adducts in a dose-dependent manner, suggesting its potential role in mitigating oxidative stress .

Pharmacological Effects

The pharmacological profile of this compound encompasses various therapeutic effects:

- Analgesic : Effective in reducing pain from various conditions.

- Anti-inflammatory : Reduces inflammation by inhibiting prostaglandin synthesis.

- Antipyretic : Lowers fever through central action on the hypothalamus.

Clinical Applications

Numerous studies have documented the effectiveness of ibuprofen in clinical settings. For instance, it has been extensively evaluated for its efficacy in treating conditions such as osteoarthritis and rheumatoid arthritis, where inflammation and pain management are critical.

Animal Models

In vivo studies have demonstrated that this compound exhibits significant analgesic properties without the blockade of cannabinoid receptors, indicating a unique mechanism distinct from other analgesics .

Research Applications

This compound serves as a model compound in various research areas:

属性

IUPAC Name |

3-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)9-12-5-3-11(4-6-12)7-8-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNVRFFVBZVRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215665 | |

| Record name | 3-(4-Isobutylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65322-85-2 | |

| Record name | 3-(4-Isobutylphenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065322852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Isobutylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-ISOBUTYLPHENYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35B9MX4RIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。